molecular formula C20H15N3O5S B2728365 Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate CAS No. 946236-84-6

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate

Cat. No. B2728365
M. Wt: 409.42
InChI Key: QTZYAYXZEYLUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring, which is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 233.22 . The storage temperature is recommended to be at room temperature, in a dry place .

Scientific Research Applications

Anticancer Properties

Ethyl 2-aminothiazole derivatives, including Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate, have been explored for their anticancer activities, particularly against colorectal cancer. Research indicates that these compounds exhibit potent inhibitory effects on cell proliferation in colorectal cancer cell lines, such as HCT 116, demonstrating significant potential as anticancer agents. The compounds showed inhibitory concentrations (IC50) that are competitive with standard methotrexate, highlighting their efficacy in suppressing cancer cell growth. In-depth studies involving in vitro and in vivo assays have confirmed the anti-cancer capabilities of these derivatives, making them promising candidates for future cancer therapies (Ilyas et al., 2021).

Anti-inflammatory Applications

Further exploration into ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido) derivatives has uncovered their potential as anti-inflammatory agents. The synthesis and biological evaluation of these compounds have demonstrated promising anti-inflammatory activity in both in vitro and in vivo models. This research reveals the versatility of ethyl 2-aminothiazole derivatives in medicinal chemistry, offering potential pathways for the development of new anti-inflammatory medications (Nikalje et al., 2015).

Antimicrobial and Antioxidant Activities

The diverse chemical structure of ethyl 2-aminothiazole derivatives lends itself to various biological activities, including antimicrobial and antioxidant properties. Novel synthesis methods have led to the creation of derivatives with significant antibacterial, antifungal, and antioxidant activities. These findings open up new avenues for the application of ethyl 2-aminothiazole derivatives in treating infections and diseases associated with oxidative stress (Bhoi et al., 2016).

Enzymatic and Catalytic Applications

The structural attributes of ethyl 2-aminothiazole derivatives also extend to enzymatic and catalytic applications. Studies have indicated the potential of these compounds in facilitating various chemical reactions, showcasing their versatility beyond pharmacological activities. This suggests a broader scope of research and development opportunities, encompassing chemical synthesis and material science (Kelemen et al., 2011).

Safety And Hazards

The safety information available indicates that this compound has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5S/c1-2-28-19(27)11-7-8-14-15(9-11)29-20(21-14)22-16(24)10-23-17(25)12-5-3-4-6-13(12)18(23)26/h3-9H,2,10H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZYAYXZEYLUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate

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